5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole is a chemical compound that belongs to the indole family, characterized by its unique structure comprising both indole and pyrazole moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The classification of this compound falls under heterocyclic compounds, specifically indoles and pyrazoles, which are known for their diverse pharmacological effects.
The synthesis of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole can be achieved through several methods:
Technical details regarding these methods often include specific reaction conditions such as temperature, time, and solvent choice, which can significantly influence the efficiency of the synthesis.
5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole may participate in various chemical reactions, including:
Technical details regarding these reactions often involve specific reagents, conditions (like temperature and pressure), and mechanisms that dictate the pathway taken during the reaction.
The mechanism of action for 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors. For instance:
Data from various studies indicate that compounds containing both indole and pyrazole functionalities exhibit enhanced biological activities compared to their individual counterparts .
The physical and chemical properties of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole include:
Relevant data regarding these properties are crucial for understanding its handling, storage, and potential applications in pharmaceutical formulations.
5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole has several scientific applications:
Indole and pyrazole represent privileged scaffolds in medicinal chemistry due to their intrinsic bioactivity and versatile drug-like properties. The indole nucleus, a bicyclic aromatic heterocycle, mimics the structure of endogenous biomolecules like tryptophan and serotonin. This structural similarity facilitates interactions with diverse biological targets, enabling anticancer, antimicrobial, anti-inflammatory, and neurological activities [7]. Indole derivatives achieve target binding through multimodal interactions, including hydrogen bonding via the N–H group, π-π stacking via the benzene ring, and hydrophobic contacts [7].
Complementarily, the pyrazole ring (a five-membered di-nitrogen heterocycle) contributes distinct pharmacological advantages. Its polarized structure allows dipole-dipole interactions and coordination with metal ions, while the nitrogen atoms serve as hydrogen bond acceptors. Clinically, pyrazole derivatives exhibit targeted bioactivities such as anti-inflammatory (celecoxib), antiviral, and anticancer effects [10]. The pyrazole core is particularly valued for its metabolic stability and ability to modulate kinase targets and tubulin polymerization pathways [6] [10].
When hybridized, indole and pyrazole moieties create compounds with synergistic pharmacological profiles. The indole-pyrazole framework merges the target versatility of indole with pyrazole’s favorable pharmacokinetic properties, yielding enhanced binding affinity and selectivity. For instance, molecular hybridization strategies have exploited indole’s planar aromaticity and pyrazole’s dipole moment to design inhibitors of tubulin polymerization—a validated anticancer target [6] [8].
Table 1: Key Properties of Indole and Pyrazole Pharmacophores
Pharmacophore | Structural Features | Biological Roles | Target Interactions |
---|---|---|---|
Indole | Bicyclic (benzene+pyrrole) | Anticancer, antimicrobial, neurotransmitter modulation | H-bond donation (N–H), π-π stacking, hydrophobic |
Pyrazole | 5-membered (N1, N2) | Anti-inflammatory, kinase inhibition, tubulin binding | H-bond acceptance, dipole interactions, metal coordination |
Hybrid System | Covalently linked scaffolds | Synergistic activities (e.g., enhanced tubulin inhibition vs. single pharmacophores) | Multi-target engagement, improved binding affinity |
Early synthetic routes to indole-pyrazole hybrids relied on classical condensation methods. The Fischer indole synthesis (acid-catalyzed cyclization of phenylhydrazones) and Knorr pyrazole synthesis (reaction of hydrazines with 1,3-dicarbonyls) provided foundational approaches but suffered from regioselectivity issues and harsh conditions [3] [10]. For example, Knorr-type reactions between hydrazines and acetylenic ketones often yielded inseparable regioisomers, limiting synthetic efficiency [10].
Modern advancements have dramatically refined hybrid synthesis:
These methodological advances unlocked access to structurally diverse hybrids, accelerating pharmacological exploration. Indole-pyrazole compounds demonstrated broad-spectrum bioactivities, including:
Table 2: Evolution of Synthetic Strategies for Indole-Pyrazole Hybrids
Synthetic Era | Key Methods | Limitations | Advances |
---|---|---|---|
Classical (Pre-2000) | Fischer indolization, Knorr condensation | Regioselectivity issues, harsh conditions | Foundation for scaffold access |
Modern (2000–2020) | Transition-metal catalysis, MCRs | Catalyst cost, purification challenges | Regiocontrol, modular diversity |
Green Chemistry (2020–present) | Nano-catalysis, microwave/ultrasound-assisted | Scalability constraints | Improved yields (e.g., 95% with nano-ZnO [10]), reduced reaction times |
5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole (CAS# 1256246-38-4) exemplifies a strategically optimized indole-pyrazole hybrid with enhanced drug-like properties. Its structure features:
This compound’s molecular formula is C12H11N3 (MW = 197.24 g/mol), with a SMILES string CC1=CC2=C(NC(N3N=CC=C3)=C2)C=C1
[4] [5]. The C2 linkage is significant as it conserves the N–H group of indole for hydrogen-bond donation while enabling pyrazole rotation to adopt bioactive conformations.
Pharmacologically, this scaffold serves as a tubulin-binding motif in anticancer drug design. Docking studies confirm that the pyrazole nitrogen and indole N–H form hydrogen bonds with tubulin’s β-subunit residues (e.g., Thr179, Asn349), disrupting microtubule assembly [6] [8]. The methyl group at C5 enhances hydrophobic contacts within the colchicine-binding pocket, improving binding affinity [8].
Synthetically, this hybrid is accessible via regioselective N-arylation of 5-methylindole with pyrazole derivatives under copper or palladium catalysis. Its tractability makes it a versatile precursor for derivatization—e.g., introducing carboxamide chains at pyrazole’s N1 position to modulate solubility and target engagement [6] [8]. Research-grade material is commercially available (e.g., TRC-M326990-1G [5]), facilitating ongoing studies.
Table 3: Key Structural and Commercial Data for 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole
Property | Value/Description | Source |
---|---|---|
CAS Registry Number | 1256246-38-4 | [4] [5] |
Molecular Formula | C12H11N3 | [4] [5] |
Molecular Weight | 197.24 g/mol | [5] |
IUPAC Name | 5-methyl-2-(1H-pyrazol-1-yl)-1H-indole | [4] |
SMILES | CC1=CC2=C(NC(N3N=CC=C3)=C2)C=C1 | [4] |
Research Catalog Code | TRC-M326990-1G (neat format) | [5] |
Therapeutic Relevance | Tubulin polymerization inhibitor (anticancer scaffold) | [6] [8] |
This targeted hybrid exemplifies the molecular hybridization strategy in modern drug design—retaining critical pharmacophores from combretastatin A-4 (e.g., trimethoxyphenyl mimicry) while improving synthetic accessibility and tubulin-binding versatility [8]. Current research focuses on derivatizing its carboxamide variants to optimize potency against hepatocellular carcinoma (HCC) models [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: